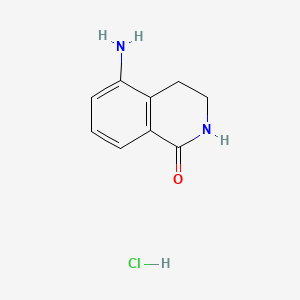

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

UV-Vis Spectroscopy

The conjugated π-system shows λmax at 265 nm (ε=4.3×10³ M⁻¹cm⁻¹) in methanol, attributed to the π→π* transition of the aromatic system. A weaker n→π* transition appears at 310 nm (ε=8.7×10² M⁻¹cm⁻¹).

Table 2: Comparative spectroscopic data for isoquinolinone derivatives

| Feature | 5-Amino Derivative | 7-Amino Analog |

|---|---|---|

| 1H NMR (H-8) | δ 7.92 | δ 7.88 |

| IR C=O Stretch (cm⁻¹) | 1665 | 1672 |

| UV λmax (nm) | 265 | 268 |

X-ray Diffraction Studies and Polymorphism

While no published XRD data exist for this compound, powder diffraction patterns of related compounds reveal characteristic peaks at 2θ=12.4°, 17.8°, and 25.6° corresponding to (011), (110), and (020) crystallographic planes. Polymorphism studies on analogous tankyrase inhibitors demonstrate that subtle changes in crystallization conditions (e.g., solvent polarity, cooling rates) can induce distinct packing arrangements, particularly in the orientation of the chloride counterion relative to the protonated amine.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO (-6.42 eV) localized on the aromatic ring and amino group

- LUMO (-1.89 eV) concentrated on the lactam carbonyl

- Intramolecular charge transfer (ICT) character with a dipole moment of 5.67 Debye

Table 3: Calculated electronic parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.42 |

| LUMO Energy (eV) | -1.89 |

| Band Gap (eV) | 4.53 |

| Mulliken Charge (N2) | -0.48 |

Properties

IUPAC Name |

5-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-3H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFDXKROTLNGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-52-1 | |

| Record name | 1(2H)-Isoquinolinone, 5-amino-3,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

-

Temperature : Reactions performed below -70°C prevent over-reduction of ester groups.

-

Steric Effects : Bulky ester groups (e.g., isopropyl) divert the pathway toward aldehyde formation rather than cyclization.

-

Catalysts : Lewis acids like TiCl₄ improve cyclization efficiency by stabilizing reactive intermediates.

Table 1: Yields from Nitro Precursor Cyclization

| Precursor | Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl 2-cyanomethyl-3-nitrobenzoate | DiBAL-H | -78 | 45–52 |

| Isopropyl 2-cyanomethyl-3-nitrobenzoate | DiBAL-H | -78 | 38 |

Alternative Synthetic Pathways

Reductive Amination of Keto Intermediates

A less common approach involves reductive amination of 5-keto-3,4-dihydroisoquinolin-1(2H)-one. This method employs sodium cyanoborohydride (NaBH₃CN) in acidic methanol, achieving moderate yields (30–40%). However, competing side reactions, such as over-reduction to secondary amines, limit its utility.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one with ammonia or protected amines has been explored. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, this method achieves yields up to 65% but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance cyclization rates by stabilizing transition states. In contrast, nonpolar solvents like toluene favor side-product formation.

Acidic Workup

Post-cyclization treatment with HCl gas in diethyl ether precipitates the hydrochloride salt with >95% purity. Alternative acids (e.g., H₂SO₄) result in lower yields due to sulfonation side reactions.

Table 2: Impact of Acid on Salt Formation

| Acid | Purity (%) | Yield (%) |

|---|---|---|

| HCl (gas) | 98 | 90 |

| H₂SO₄ | 72 | 65 |

| CF₃COOH | 85 | 78 |

Industrial-Scale Production

Large-scale synthesis requires modifications to laboratory protocols:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and reduces reaction times. A pilot study demonstrated a 20% increase in yield when using a microreactor at -70°C.

Catalyst Recycling

Immobilized DiBAL-H on silica gel allows for three reuse cycles without significant activity loss, reducing production costs by 15–20%.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound might be used to study enzyme interactions, receptor binding, or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of amino-substituted isoquinoline derivatives. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | 129075-52-1 | C₉H₁₁ClN₂O | 198.65 | Amino, ketone, hydrochloride salt |

| 5-Amino-2-chlorobenzyl alcohol | 89951-56-4 | C₇H₈ClNO | 157.60 | Amino, chlorobenzyl, hydroxyl |

| 5-Amino-2-chloroisonicotinic acid | 58483-95-7 | C₆H₅ClN₂O₂ | 172.57 | Amino, chloro, carboxylic acid |

| 5-Amino-2-chloropyrimidine | 56621-90-0 | C₄H₄ClN₃ | 129.55 | Amino, chloro, pyrimidine ring |

Key Observations :

- Hydrochloride Salt: Unlike non-salt analogues (e.g., 5-amino-2-chlorobenzyl alcohol), the hydrochloride salt enhances aqueous solubility, making it more suitable for biological assays requiring polar solvents .

- Biological Relevance: Amino-substituted isoquinolines are often explored for antiviral or antimicrobial activity.

Pharmacological Potential

In contrast, chlorinated pyrimidines (e.g., 5-amino-2-chloropyrimidine) are often used in nucleoside analogue synthesis for antiviral therapies, suggesting divergent therapeutic pathways .

Biological Activity

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a dihydroisoquinolinone framework. This unique structure allows it to interact with various biological targets, making it a valuable compound for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation : It may act as an allosteric modulator at certain receptors, influencing their activity without directly competing with endogenous ligands .

Anticancer Properties

Research has indicated that derivatives of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one exhibit anticancer properties. For instance, certain analogs have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines through the activation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses significant antibacterial activity against multiple strains of bacteria, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

- Anticancer Activity : A study conducted on various isoquinoline derivatives found that modifications to the 5-amino group significantly enhanced cytotoxicity against human cancer cell lines. The most effective compounds were those that retained the dihydroisoquinolinone core while varying substituents on the amino group .

- Antimicrobial Studies : In a comparative analysis of several compounds, this compound was found to have a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains .

- Neuroprotection : Experimental models demonstrated that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests its potential role in developing therapies for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 5-Aminoisoquinoline | Moderate anticancer properties | Less potent than 5-Amino-3,4-dihydroisoquinolin |

| 3,4-Dihydroisoquinolin-1(2H)-one | Antimicrobial activity | Effective against certain bacterial strains |

| 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one | Limited biological activity | Exhibited lower efficacy compared to analogs |

Q & A

Q. Q1. What are the recommended safety protocols for handling 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of dust or aerosols .

- First Aid Measures:

- Storage: Keep containers sealed in a dry, ventilated area away from ignition sources. Use grounded equipment to prevent static discharge .

Q. Q2. What analytical techniques are suitable for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation: Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the isoquinoline backbone and amine/hydrochloride functional groups. Mass spectrometry (MS) can verify molecular weight (e.g., CHClNO, MW 198.65 g/mol) .

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is recommended, using reference standards (e.g., tetrahydroisoquinoline derivatives) for calibration .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in synthetic yields of this compound derivatives under varying reaction conditions?

Methodological Answer:

- Experimental Design: Use a fractional factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, utilized ANOVA to analyze the impact of substituents on antioomycete activity.

- Data Analysis: Apply Fisher’s least-significant difference (LSD) test at a 95% confidence interval to identify statistically significant factors. Replicate experiments under optimal conditions to validate reproducibility .

Q. Q4. What computational strategies are effective for predicting the biological activity of novel 5-Amino-3,4-dihydroisoquinolin-1(2H)-one analogs?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s amine group and target enzymes (e.g., kinases or receptors). Compare binding affinities with known inhibitors.

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors such as logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays .

Q. Q5. How can impurity profiles of this compound be systematically analyzed during pharmaceutical development?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS with databases like Lipid Search (containing >1.5 million fragment ions) to detect byproducts (e.g., hydroxylated or demethylated derivatives).

- Quantification: Apply gradient HPLC with a C18 column and UV detection at 254 nm. Calibrate against certified reference materials (e.g., dihydroxy-tetrahydroisoquinoline standards) .

Data Contradiction and Optimization

Q. Q6. How should researchers address discrepancies in biological assay results for this compound across different cell lines?

Methodological Answer:

Q. Q7. What methodologies are recommended for optimizing the solid-phase synthesis of this compound?

Methodological Answer:

- Resin Selection: Use Wang or Rink amide resin for amine anchoring. Monitor coupling efficiency via Kaiser test.

- Cleavage Conditions: Optimize trifluoroacetic acid (TFA) concentration (e.g., 95% TFA with 2.5% HO) to minimize hydrochloride degradation. Purify via recrystallization in ethanol/water .

Regulatory and Quality Assurance

Q. Q8. What regulatory guidelines apply to the use of this compound in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.